molecular formula C15H25IO2Si B14770503 tert-Butyl(3-(ethoxymethyl)-4-iodophenoxy)dimethylsilane

tert-Butyl(3-(ethoxymethyl)-4-iodophenoxy)dimethylsilane

Cat. No.: B14770503
M. Wt: 392.35 g/mol
InChI Key: FNAICYLLVIGEEH-UHFFFAOYSA-N
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Description

tert-Butyl(3-(ethoxymethyl)-4-iodophenoxy)dimethylsilane is a complex organic compound that features a tert-butyl group, an ethoxymethyl group, an iodine atom, and a dimethylsilane moiety

Preparation Methods

The synthesis of tert-Butyl(3-(ethoxymethyl)-4-iodophenoxy)dimethylsilane typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the phenoxy intermediate: The initial step involves the reaction of 3-(ethoxymethyl)-4-iodophenol with tert-butyl dimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. This reaction results in the formation of the tert-butyl dimethylsilyl ether of the phenol.

    Introduction of the ethoxymethyl group:

    Final product formation: The final step involves the coupling of the intermediate with tert-butyl dimethylsilyl chloride under appropriate conditions to yield the desired compound.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

tert-Butyl(3-(ethoxymethyl)-4-iodophenoxy)dimethylsilane can undergo various chemical reactions, including:

    Substitution reactions: The iodine atom in the compound can be replaced by other nucleophiles through substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.

    Oxidation reactions: The phenoxy group can undergo oxidation to form quinones or other oxidized derivatives. Reagents such as potassium permanganate or chromium trioxide are commonly used for these reactions.

    Reduction reactions: The compound can be reduced to form corresponding hydroxy or alkoxy derivatives. Common reducing agents include lithium aluminum hydride and sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl(3-(ethoxymethyl)-4-iodophenoxy)dimethylsilane has several applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules

    Biology: The compound can be used as a probe in biological studies to investigate the interactions of small molecules with biological macromolecules.

    Medicine: Potential applications in medicinal chemistry include the development of novel therapeutic agents. The compound’s structural features may allow for the design of molecules with specific biological activities.

    Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of tert-Butyl(3-(ethoxymethyl)-4-iodophenoxy)dimethylsilane depends on its specific application. In general, the compound can interact with various molecular targets through covalent or non-covalent interactions. The presence of the iodine atom allows for the formation of halogen bonds, while the phenoxy and ethoxymethyl groups can participate in hydrogen bonding and van der Waals interactions. These interactions can modulate the activity of enzymes, receptors, or other biological macromolecules, leading to specific biological effects.

Comparison with Similar Compounds

tert-Butyl(3-(ethoxymethyl)-4-iodophenoxy)dimethylsilane can be compared with other similar compounds, such as:

    tert-Butyl(3-(methoxymethyl)-4-iodophenoxy)dimethylsilane: This compound has a methoxymethyl group instead of an ethoxymethyl group. The difference in the alkyl chain length can affect the compound’s reactivity and interactions with other molecules.

    tert-Butyl(3-(ethoxymethyl)-4-bromophenoxy)dimethylsilane: This compound has a bromine atom instead of an iodine atom. The difference in halogen size and electronegativity can influence the compound’s chemical properties and reactivity.

    tert-Butyl(3-(ethoxymethyl)-4-chlorophenoxy)dimethylsilane: This compound has a chlorine atom instead of an iodine atom. Similar to the bromine derivative, the difference in halogen properties can affect the compound’s behavior in chemical reactions.

The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and physical properties that can be exploited in various applications.

Properties

Molecular Formula

C15H25IO2Si

Molecular Weight

392.35 g/mol

IUPAC Name

tert-butyl-[3-(ethoxymethyl)-4-iodophenoxy]-dimethylsilane

InChI

InChI=1S/C15H25IO2Si/c1-7-17-11-12-10-13(8-9-14(12)16)18-19(5,6)15(2,3)4/h8-10H,7,11H2,1-6H3

InChI Key

FNAICYLLVIGEEH-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=C(C=CC(=C1)O[Si](C)(C)C(C)(C)C)I

Origin of Product

United States

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